molecular formula C5H2BrIN2O2 B15054968 2-Bromo-5-iodo-4-nitropyridine

2-Bromo-5-iodo-4-nitropyridine

Cat. No.: B15054968
M. Wt: 328.89 g/mol
InChI Key: GZZRAZPETFVSQP-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, substituted with bromine, iodine, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-nitropyridine typically involves the halogenation of 4-nitropyridine. One common method is the sequential bromination and iodination of 4-nitropyridine under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the bromine and iodine atoms more susceptible to nucleophilic attack. The nitro group also influences the reactivity of the compound in reduction reactions, where it can be converted to an amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-4-nitropyridine is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile synthetic applications and the potential for creating more complex molecules through sequential substitution and coupling reactions .

Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

2-bromo-5-iodo-4-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H

InChI Key

GZZRAZPETFVSQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)I)[N+](=O)[O-]

Origin of Product

United States

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